![molecular formula C9H10N2S2 B3022931 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione CAS No. 38951-60-9](/img/structure/B3022931.png)
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
Overview
Description
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione is a chemical compound with the molecular formula C9H10N2S2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione is represented by the InChI code: 1S/C9H10N2S2/c1-7-11(10-9(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) . The molecular weight of this compound is 210.32 .It has a molecular weight of 210.32 . The storage temperature is room temperature .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione:
Antimicrobial Activity
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione has been studied for its potential antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and inhibiting essential enzymes, making it a promising candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has shown potential in cancer research due to its cytotoxic effects on cancer cells. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancerous cells, particularly in breast and lung cancer models. The compound’s interaction with cellular DNA and its ability to generate reactive oxygen species contribute to its anticancer activity .
Antioxidant Activity
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione has been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies suggest that 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antidiabetic Activity
This compound has been investigated for its potential antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves modulating key enzymes involved in glucose metabolism and improving pancreatic beta-cell function .
Antiviral Properties
Preliminary studies indicate that 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione may have antiviral activity. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This property makes it a potential candidate for developing antiviral drugs, especially against emerging viral infections .
Antiparasitic Activity
Research has also explored the antiparasitic potential of this compound. It has shown efficacy against various parasitic organisms, including protozoa and helminths. The compound’s ability to disrupt the life cycle of parasites and inhibit their growth highlights its potential in treating parasitic infections .
Safety and Hazards
The safety information for 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-7-11(10-9(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSZMPNTRCHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(NC(=S)S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396215 | |
Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
CAS RN |
38951-60-9 | |
Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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